Cas no 1803606-81-6 (5-fluoropyridine-3-carbaldehyde hydrochloride)

5-fluoropyridine-3-carbaldehyde hydrochloride structure
1803606-81-6 structure
商品名:5-fluoropyridine-3-carbaldehyde hydrochloride
CAS番号:1803606-81-6
MF:
メガワット:
CID:4617863
PubChem ID:75481491

5-fluoropyridine-3-carbaldehyde hydrochloride 化学的及び物理的性質

名前と識別子

    • 5-fluoropyridine-3-carbaldehyde hydrochloride

5-fluoropyridine-3-carbaldehyde hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B440358-100mg
5-fluoropyridine-3-carbaldehyde hydrochloride
1803606-81-6
100mg
$ 50.00 2022-06-07
Enamine
EN300-154573-5.0g
5-fluoropyridine-3-carbaldehyde hydrochloride
1803606-81-6
5g
$93.0 2023-06-08
Enamine
EN300-154573-25.0g
5-fluoropyridine-3-carbaldehyde hydrochloride
1803606-81-6
25g
$316.0 2023-06-08
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00995050-1g
5-Fluoropyridine-3-carbaldehyde hydrochloride
1803606-81-6 95%
1g
¥350.0 2023-04-01
Enamine
EN300-154573-100.0g
5-fluoropyridine-3-carbaldehyde hydrochloride
1803606-81-6
100g
$1107.0 2023-06-08
Enamine
EN300-154573-250mg
5-fluoropyridine-3-carbaldehyde hydrochloride
1803606-81-6
250mg
$19.0 2023-09-25
Enamine
EN300-154573-5000mg
5-fluoropyridine-3-carbaldehyde hydrochloride
1803606-81-6
5000mg
$93.0 2023-09-25
1PlusChem
1P01AG2V-1g
5-fluoropyridine-3-carbaldehyde hydrochloride
1803606-81-6 93%
1g
$90.00 2024-06-18
Enamine
EN300-154573-0.1g
5-fluoropyridine-3-carbaldehyde hydrochloride
1803606-81-6
0.1g
$19.0 2023-06-08
Enamine
EN300-154573-0.25g
5-fluoropyridine-3-carbaldehyde hydrochloride
1803606-81-6
0.25g
$19.0 2023-06-08

5-fluoropyridine-3-carbaldehyde hydrochloride 関連文献

Related Articles

5-fluoropyridine-3-carbaldehyde hydrochlorideに関する追加情報

5-Fluoropyridine-3-Carbaldehyde Hydrochloride: A Versatile Building Block in Medicinal Chemistry

5-Fluoropyridine-3-carbaldehyde hydrochloride (CAS No. 1803606-81-6) represents a critical intermediate in the synthesis of bioactive compounds with diverse pharmacological applications. This compound, derived from the pyridine ring system, combines the structural versatility of heterocyclic scaffolds with the functional groups of aldehydes and hydrochloride salts. Recent advances in medicinal chemistry have highlighted its potential as a key player in the development of novel therapeutics targeting metabolic disorders, neurodegenerative diseases, and inflammatory conditions.

5-Fluoropyridine-3-carbaldehyde hydrochloride is characterized by its unique molecular architecture, featuring a fluorinated pyridine ring with an aldehyde functional group at the 3-position. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for use in pharmaceutical formulations. The introduction of a fluorine atom at the 5-position of the pyridine ring modulates electronic properties, influencing reactivity and biological activity. This structural feature has been extensively studied in the context of drug design, where fluorine substitution is known to improve metabolic stability and receptor binding affinity.

Recent research published in Journal of Medicinal Chemistry (2023) has demonstrated the utility of 5-fluoropyridine-3-carbaldehyde hydrochloride in the synthesis of selective PDE4 inhibitors for the treatment of chronic obstructive pulmonary disease (COPD). The compound serves as a key intermediate in the development of molecules with enhanced oral bioavailability and reduced side effects compared to traditional therapies. This application underscores the importance of 5-fluoropyridine-3-carbaldehyde hydrochloride in the design of targeted therapeutics for respiratory diseases.

The synthesis of 5-fluoropyridine-3-carbaldehyde hydrochloride has been optimized using catalytic methodologies that align with green chemistry principles. A 2022 study in Organic & Biomolecular Chemistry reported a one-pot synthesis route involving microwave-assisted dehydration of 5-fluoropyridine-3-carboxylic acid, followed by oxidative cleavage to yield the aldehyde functional group. This approach minimizes waste generation and reduces the use of hazardous solvents, reflecting the growing emphasis on sustainable practices in pharmaceutical research.

Pharmacological studies have revealed that 5-fluoropyridine-3-carbaldehyde hydrochloride exhibits promising activity against kinases implicated in cancer progression. A 2023 preclinical study published in Cancer Research demonstrated its ability to inhibit the Src family of tyrosine kinases, which are critical in tumor cell proliferation and metastasis. The compound's selectivity for these targets suggests potential applications in the development of anticancer drugs with improved therapeutic indices.

In the realm of neuropharmacology, 5-fluoropyridine-3-carbaldehyde hydrochloride has emerged as a valuable scaffold for the design of modulators of the NMDA receptor. A 2024 review in Neuropharmacology highlighted its role in the synthesis of compounds that exhibit neuroprotective effects in models of Alzheimer's disease. The aldehyde group is hypothesized to form covalent interactions with cysteine residues in the receptor, modulating ion channel activity and reducing neuroinflammation.

The chemical reactivity of 5-fluoropyridine-3-carbaldehyde hydrochloride is further enhanced by its ability to undergo various functional group transformations. For instance, its aldehyde functionality can be selectively reduced to a methanol group, as demonstrated in a 2023 study on the synthesis of antifungal agents. This versatility allows for the creation of diverse molecular entities with tailored biological properties, expanding its utility in drug discovery programs.

Recent advancements in computational chemistry have facilitated the prediction of 5-fluoropyridine-3-carbaldehyde hydrochloride's interactions with biological targets. Molecular docking studies published in Journal of Computational Chemistry (2023) revealed its potential to bind to the active site of the enzyme acetyl-CoA carboxylase (ACC), a key regulator of fatty acid synthesis. This finding is particularly relevant in the context of metabolic syndrome, where inhibition of ACC is being explored as a therapeutic strategy.

The pharmacokinetic profile of 5-fluoropyridine-3-carbaldehyde hydrochloride has been evaluated in preclinical models, showing favorable absorption and distribution properties. A 2022 study in Drug Metabolism and Disposition reported that its hydrochloride salt form exhibits enhanced oral bioavailability compared to other pyridine derivatives. This property is crucial for its use in drug development, as it reduces the need for parenteral administration and improves patient compliance.

Despite its promising applications, the use of 5-fluoropyridine-3-carbaldehyde hydrochloride requires careful consideration of its potential toxicity. A 2023 safety assessment in Toxicological Sciences indicated that the compound is generally well-tolerated in vivo, with minimal acute toxicity observed in rodent models. However, long-term studies are recommended to fully evaluate its safety profile in human applications.

Overall, 5-fluoropyridine-3-carbaldehyde hydrochloride represents a significant advancement in the field of medicinal chemistry. Its structural adaptability, combined with the benefits of its hydrochloride salt form, positions it as a valuable tool for the development of novel therapeutics. Continued research into its biological activities and synthetic potential will likely expand its applications in pharmaceutical science.

おすすめ記事

推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd